N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea
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Overview
Description
N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea typically involves the reaction of N-methyl-N’-phenylthiourea with 4-(1-pyrrolidinyl)-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-phenylthiourea
- N-Methyl-N’-phenyl-N-(1-pyrrolidinyl)thiourea
- N-Methyl-N’-phenyl-N-(3-pyridinyl)thiourea
Uniqueness
N-Methyl-N’-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea stands out due to its unique combination of a pyrrolidinyl and pyridinyl group attached to the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
75291-68-8 |
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Molecular Formula |
C17H20N4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-3-phenyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C17H20N4S/c1-20(17(22)19-14-7-3-2-4-8-14)16-13-15(9-10-18-16)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,22) |
InChI Key |
BOXHITRBBNABNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=CC(=C1)N2CCCC2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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